2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is a chemical compound with the molecular formula C13H13N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its cyano group, methoxyimino group, and methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines . Substitution reactions can occur at the cyano or methoxyimino groups, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, the compound is investigated for its potential therapeutic applications, such as in the development of new drugs . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as 2-cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide . While both compounds share similar structural features, they may differ in their chemical reactivity, biological activity, and applications .
Properties
IUPAC Name |
2-cyano-N-(methoxyiminomethyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-12-5-3-10(4-6-12)7-11(8-14)13(17)15-9-16-19-2/h3-7,9H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZXLGYQMKTNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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